molecular formula C9H15NO3 B582557 Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate CAS No. 1313498-27-9

Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate

Cat. No.: B582557
CAS No.: 1313498-27-9
M. Wt: 185.223
InChI Key: UHSTXTOWBXASHX-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a six-membered ring containing one nitrogen atom and a methoxy group at the sixth position. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired tetrahydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated tetrahydropyridine compounds.

Scientific Research Applications

Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate can be compared with other similar compounds such as:

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl))-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share a similar tetrahydropyridine or tetrahydropyrimidine core but differ in their substituents The presence of different functional groups can significantly influence their chemical reactivity and biological activities

Properties

IUPAC Name

ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSTXTOWBXASHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN=C(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157726
Record name 4-Pyridinecarboxylic acid, 2,3,4,5-tetrahydro-6-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313498-27-9
Record name 4-Pyridinecarboxylic acid, 2,3,4,5-tetrahydro-6-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313498-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2,3,4,5-tetrahydro-6-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 2-oxopiperidine-4-carboxylic acid ethyl ester (6.0 g, 35 mmol) to a solution of trimethyloxonium tetrafluoroborate (9.0 g, 59.6 mmol) in dichloromethane (78 mL) cooled to 0° C. Stir the reaction for 3 hours and pour into an ice cold solution of saturated aqueous sodium bicarbonate. Separate layers and extract the aqueous layer with additional dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound which was used without further purification (5.87 g, 90%). Mass spectrum (m/z): 186 (M+1).
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Synthesis routes and methods II

Procedure details

Add trimethyloxonium tetrafluoroborate (530.7 g) to a solution of 2-oxopiperidine-4-carboxylic acid ethyl ester (307.7 g, 1.80 mol) in dry dichloromethane (4.68 L) under nitrogen, and stir the reaction at room temperature for 16 hours. Cool the mixture to 0° C. and adjust to pH 8 with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with additional dichloromethane (2×1 L). Combine the organic phases, dry over magnesium sulfate, filter, and concentrate to provide the title compound (273.68 g). Mass spectrum (m/z): 186 (M+1).
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530.7 g
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